methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
CAS No.: 832089-61-9
Cat. No.: VC5760485
Molecular Formula: C13H14O3
Molecular Weight: 218.252
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832089-61-9 |
---|---|
Molecular Formula | C13H14O3 |
Molecular Weight | 218.252 |
IUPAC Name | methyl 2,2-dimethyl-3-oxo-1H-indene-1-carboxylate |
Standard InChI | InChI=1S/C13H14O3/c1-13(2)10(12(15)16-3)8-6-4-5-7-9(8)11(13)14/h4-7,10H,1-3H3 |
Standard InChI Key | RPMBVQRHROMPEA-UHFFFAOYSA-N |
SMILES | CC1(C(C2=CC=CC=C2C1=O)C(=O)OC)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure (Fig. 1) comprises a bicyclic indene core with two methyl groups at the 2-position, a ketone at position 3, and a methyl ester at position 1. Key structural identifiers include:
The planar indene system and electron-withdrawing ketone/ester groups create regions of electrophilicity, enabling diverse reactivity.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation (Table 1) :
Table 1: Predicted CCS Values for Common Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 219.10158 | 147.4 |
[M+Na]⁺ | 241.08352 | 159.2 |
[M-H]⁻ | 217.08702 | 148.7 |
Synthesis and Preparation
Synthetic Routes
While no direct synthesis for this compound is documented, analogous methods for methyl indanone carboxylates suggest feasible pathways. For example, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7) is synthesized via base-mediated condensation of 1-indanone with dimethyl carbonate in tetrahydrofuran (THF) under inert conditions . Adapting this approach, the target compound could hypothetically be prepared by:
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Alkylation of 1-Indanone: Introducing methyl groups at the 2-position via Friedel-Crafts alkylation or Grignard addition.
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Esterification: Reacting the resulting dihydroxy intermediate with methyl chloroformate.
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Oxidation: Converting secondary alcohols to ketones using oxidizing agents like PCC (pyridinium chlorochromate).
Key Reaction Conditions:
Physical and Chemical Properties
Stability and Reactivity
The compound’s stability is influenced by its ester and ketone functionalities:
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Hydrolytic Sensitivity: The methyl ester may undergo hydrolysis under acidic/basic conditions to yield carboxylic acids.
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Ketone Reactivity: Susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction to secondary alcohols.
Spectral Data
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IR Spectroscopy: Expected peaks include C=O stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and C-O-C stretches (~1250 cm⁻¹).
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NMR:
Research Gaps and Future Directions
Despite its promising structure, experimental data on methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate remain sparse. Priority research areas include:
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Synthetic Optimization: Developing scalable, high-yield routes.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity.
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Computational Modeling: Predicting drug-likeness and target interactions.
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